molecular formula C26H54N3O4P B12705114 Einecs 286-764-8 CAS No. 85391-12-4

Einecs 286-764-8

Cat. No.: B12705114
CAS No.: 85391-12-4
M. Wt: 503.7 g/mol
InChI Key: BKYWJAIRSZPPFG-KVVVOXFISA-N
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Preparation Methods

The synthesis of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves the reaction of octadecanoic acid with triethanolamine and dimethyl sulfate. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under specific conditions to maximize yield and purity .

Chemical Reactions Analysis

Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized has several scientific research applications:

Mechanism of Action

The mechanism of action of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and proteins, affecting their function and activity .

Properties

CAS No.

85391-12-4

Molecular Formula

C26H54N3O4P

Molecular Weight

503.7 g/mol

IUPAC Name

butyl dihydrogen phosphate;2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine

InChI

InChI=1S/C22H43N3.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-8-9(5,6)7/h9-10H,2-8,11-21,23H2,1H3;2-4H2,1H3,(H2,5,6,7)/b10-9-;

InChI Key

BKYWJAIRSZPPFG-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O

Origin of Product

United States

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